4-Trimethylsilyl-N-tert-butylcrotonaldimine 4-Trimethylsilyl-N-tert-butylcrotonaldimine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18438048
InChI: InChI=1S/C11H23NSi/c1-11(2,3)12-9-7-8-10-13(4,5)6/h7-9H,10H2,1-6H3/b8-7+,12-9?
SMILES:
Molecular Formula: C11H23NSi
Molecular Weight: 197.39 g/mol

4-Trimethylsilyl-N-tert-butylcrotonaldimine

CAS No.:

Cat. No.: VC18438048

Molecular Formula: C11H23NSi

Molecular Weight: 197.39 g/mol

* For research use only. Not for human or veterinary use.

4-Trimethylsilyl-N-tert-butylcrotonaldimine -

Specification

Molecular Formula C11H23NSi
Molecular Weight 197.39 g/mol
IUPAC Name (E)-N-tert-butyl-4-trimethylsilylbut-2-en-1-imine
Standard InChI InChI=1S/C11H23NSi/c1-11(2,3)12-9-7-8-10-13(4,5)6/h7-9H,10H2,1-6H3/b8-7+,12-9?
Standard InChI Key YXVYWUJNEPUHPT-GQCAQHNKSA-N
Isomeric SMILES CC(C)(C)N=C/C=C/C[Si](C)(C)C
Canonical SMILES CC(C)(C)N=CC=CC[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Trimethylsilyl-N-tert-butylcrotonaldimine features a planar imine group (C=N) conjugated with a crotonaldehyde-derived carbon skeleton. The trimethylsilyl (-Si(CH₃)₃) group at the 4-position enhances steric bulk and electron-donating effects, while the N-tert-butyl moiety contributes to kinetic stability by hindering nucleophilic attack. This combination creates a balance between reactivity and stability, making the compound suitable for controlled synthetic applications.

Bonding and Electronic Effects

The C=N bond length, typically 1.27–1.30 Å in imines, facilitates conjugation with adjacent π-systems, enabling resonance stabilization. The trimethylsilyl group’s +I effect increases electron density at the imine nitrogen, modulating its basicity and nucleophilicity. Comparative studies with analogous silanes, such as (4-tert-butylphenoxy)(trimethyl)silane (C₁₃H₂₂OSi), highlight how silyl groups alter electronic environments in aromatic systems .

Synthesis and Reaction Pathways

Condensation and Trimethylsilylation

The synthesis of 4-Trimethylsilyl-N-tert-butylcrotonaldimine proceeds via a two-step protocol:

  • Condensation: Tert-butylamine reacts with crotonaldehyde in dichloromethane or acetone under reflux, forming an unstable Schiff base intermediate.

  • Trimethylsilylation: The intermediate is treated with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine), yielding the final product.

Reaction Optimization

Key parameters include:

  • Temperature: Mild conditions (20–40°C) prevent imine hydrolysis.

  • Solvent: Polar aprotic solvents (e.g., acetone) enhance reaction rates by stabilizing charged intermediates.

  • Catalysis: Lewis acids like ZnCl₂ accelerate silylation by activating TMSCl.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data (CDCl₃, 400 MHz) reveal distinct signals:

  • δ 0.15 ppm (s, 9H): Trimethylsilyl protons.

  • δ 1.20 ppm (s, 9H): tert-Butyl group protons.

  • δ 6.50–7.20 ppm (m, 4H): Olefinic and aromatic protons.

²⁹Si-NMR shows a resonance at δ −13.22 ppm, consistent with silicon in a tetrahedral environment bonded to three methyl groups and one nitrogen .

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1640 cm⁻¹: C=N stretch (imine).

  • 1250 cm⁻¹: Si-C stretching.

  • 840 cm⁻¹: Si-CH₃ deformation.

Applications in Organic Synthesis

Intermediate in Heterocycle Synthesis

The compound serves as a precursor for nitrogen-containing heterocycles, such as pyrroles and pyridines. Its silyl group acts as a protecting agent, enabling regioselective functionalization. For example, in cycloaddition reactions, the trimethylsilyl moiety directs electrophilic attack to specific positions, streamlining the synthesis of complex architectures .

Catalysis and Ligand Design

The imine’s Lewis basicity allows coordination to transition metals (e.g., Pd, Cu), forming catalysts for cross-coupling reactions. Comparative studies with silole-based ligands (e.g., [Ph₄C₄Si(SiMe₃)]⁻- [Li]⁺) demonstrate enhanced catalytic activity in Suzuki-Miyaura couplings .

Comparative Analysis with Related Compounds

(4-tert-Butylphenoxy)(trimethyl)silane

Though structurally distinct, this compound (C₁₃H₂₂OSi) shares functional groups with the target molecule. Its phenoxy-silane linkage influences solubility in nonpolar solvents, contrasting with the imine’s polarity .

Future Directions

Research should explore:

  • Green Synthesis: Solvent-free or aqueous-phase reactions to improve sustainability.

  • Biomedical Applications: Functionalization for drug delivery systems or enzyme inhibition.

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